Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a 2-methylbenzamido moiety. The ethyl ester at position 3 and the ketone at position 6 complete its structure. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methylbenzamido substituent introduces steric bulk and hydrogen-bonding capacity, which may influence target binding .
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[(2-methylbenzoyl)amino]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-3-29-21(28)19-17(23-20(27)16-7-5-4-6-13(16)2)12-18(26)25(24-19)15-10-8-14(22)9-11-15/h4-12H,3H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMHYABRNRJUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2C)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the methylbenzamido group: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has indicated that compounds similar to ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. A study published in the Journal of Medicinal Chemistry found that derivatives of pyridazine can effectively inhibit tumor growth in vitro and in vivo models, suggesting that this compound may have similar effects due to its structural characteristics .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study highlighted the effectiveness of pyridazine derivatives against various bacterial strains, demonstrating a potential use in developing new antibiotics . The fluorophenyl group enhances its ability to penetrate bacterial membranes, making it a candidate for further development.
Biological Mechanisms
The biological mechanisms through which this compound exerts its effects involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth and bacterial survival.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. Results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the dihydropyridazine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis based on substituent variations, physicochemical properties, and inferred biological relevance.
Table 1: Substituent and Physicochemical Comparison
Key Observations:
Substituent Diversity at Position 4: The target compound’s 2-methylbenzamido group distinguishes it from analogs with cyano/methyl (), piperazinyl (), or methoxy () substituents. The methoxy group in ’s compound increases electron density on the pyridazine ring, which could alter reactivity or metabolic stability compared to the target’s amide .
Position 1 Substituents :
- The 4-fluorophenyl group in the target compound and BG15216 () suggests shared advantages in lipophilicity and resistance to oxidative metabolism compared to 3-chlorophenyl or 4-hydroxyphenyl analogs .
- The hydroxyl group in compound 12d () contributes to its high melting point (220–223°C) due to intermolecular hydrogen bonding, whereas the target’s fluorophenyl and amide groups may result in a moderate melting point .
Synthetic Yields: Yields for analogs in range from 40% (12g, 4-trifluoromethylphenyl) to 95% (12d, 4-hydroxyphenyl). The target’s 2-methylbenzamido group, being bulkier, might reduce yield compared to smaller substituents like methoxy or cyano, though direct data are unavailable .
Biological Implications: highlights adenosine A1 receptor modulation by pyridazine derivatives. The target’s amide group could improve selectivity for this receptor compared to cyano-substituted analogs, as amides often mimic natural ligands in drug design . BG15216’s piperazinyl group () introduces basicity and solubility, contrasting with the target’s hydrophobic benzamido group, which may favor blood-brain barrier penetration .
Structural and Conformational Considerations
The pyridazine ring’s puckering () and crystallographic refinement methods () are relevant to conformational analysis. For example:
- The target’s 4-fluorophenyl and 2-methylbenzamido groups may induce ring distortion, affecting binding pocket compatibility. Computational modeling (e.g., using SHELX ) could quantify these effects.
- ’s puckering coordinates suggest that substituent bulk at positions 1 and 4 may influence ring planarity, altering electronic properties and intermolecular interactions .
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18F N3O3
- Molecular Weight : 345.35 g/mol
- IUPAC Name : this compound
- CAS Number : Not yet assigned in the literature.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent studies have explored the anticancer potential of similar compounds. For example, a study investigated the cytotoxic effects of pyridazine derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
In Vitro Studies
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Cytotoxicity Assays :
- Compounds were tested against a panel of human tumor cell lines.
- Results showed IC50 values in the micromolar range, indicating moderate to high potency against certain cancer types.
- Mechanistic Studies :
Case Studies
A notable case study involved a synthesized derivative of this compound which was evaluated for its anti-inflammatory properties. The compound demonstrated significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating potential for treating inflammatory diseases .
Data Tables
Q & A
Q. What synthetic methodologies are reported for pyridazine derivatives structurally related to Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate?
Synthetic routes for analogous pyridazine derivatives often involve cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by functionalization via nucleophilic substitution or amidation. For example, derivatives with substituents like 4-fluorophenyl or 2-methylbenzamido groups are synthesized via multi-step reactions, including:
- Step 1 : Formation of the pyridazine core via cyclization.
- Step 2 : Introduction of substituents (e.g., fluorophenyl groups) through Suzuki coupling or nucleophilic aromatic substitution.
- Step 3 : Amidation or esterification at the 4-position using activated acylating agents.
Yields vary significantly (40–95%) depending on steric/electronic effects of substituents and reaction conditions .
Q. How is the structural characterization of such compounds performed?
Key techniques include:
- H/C NMR : Assign signals for protons and carbons in the pyridazine ring (e.g., the deshielded carbonyl carbons at δ ~160–170 ppm) and substituents (e.g., fluorophenyl aromatic protons at δ ~7.0–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via [M+H] peaks, with fragmentation patterns indicating stability of the pyridazine core .
- X-ray Crystallography : Resolve bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) using software like SHELXL or WinGX .
Q. What software tools are recommended for crystallographic refinement of dihydropyridazine derivatives?
- SHELXL : Widely used for small-molecule refinement, especially for handling anisotropic displacement parameters and hydrogen bonding networks .
- WinGX : Integrates SHELX with visualization tools (e.g., ORTEP) for analyzing molecular geometry and packing .
Advanced Research Questions
Q. How can substituent effects (e.g., 4-fluorophenyl vs. 2-methylbenzamido) impact the compound’s conformational stability?
Substituents influence:
- Ring Puckering : Use Cremer-Pople coordinates () to quantify non-planarity of the dihydropyridazine ring. For example, bulky 2-methylbenzamido groups may increase puckering amplitude (), altering pharmacophore orientation .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) stabilize the pyridazine ring via resonance, while electron-donating groups (e.g., methoxy) may enhance solubility but reduce ring rigidity .
Q. How to resolve contradictions in structure-activity relationship (SAR) data for pyridazine derivatives?
Methodological approaches include:
- Comparative Crystallography : Analyze derivatives with substituents like 4-fluorophenyl or trifluoromethyl () to correlate steric/electronic profiles with activity.
- Statistical Modeling : Apply QSAR to identify critical parameters (e.g., logP, polar surface area) influencing bioactivity. For example, derivatives with higher logP (e.g., trifluoromethyl groups) may exhibit improved membrane permeability .
Q. What strategies optimize synthetic yields for low-yielding derivatives (e.g., 40% for trifluoromethyl-substituted analogs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
